2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing derivatives of thiazolyl-acetic acid and investigating their biological properties. For instance, a study by Párkányi and Schmidt (2000) synthesized quinazolinones with thiazolyl substituents, expecting biological activity due to their structure (Párkányi & Schmidt, 2000). Similarly, Bell and Wei (1976) prepared bicyclic thiazole-2-acetic acids with notable antidepressant and antimetastatic activities (Bell & Wei, 1976).
Antimicrobial Properties
A significant area of research is the antimicrobial potential of thiazolyl-acetic acid derivatives. Shirai et al. (2013) synthesized a series of these derivatives and assessed their antimicrobial activities against various bacterial and fungal strains, finding some compounds with strong antibacterial and antifungal properties (Shirai et al., 2013).
Interaction with Receptors
In pharmacology, research by Gouldson et al. (2000) investigated how thiazolyl-acetic acid derivatives interact with human cholecystokinin (CCK) receptors, contributing to our understanding of their pharmacological properties (Gouldson et al., 2000).
Crystal Structure Analysis
The crystal structure of compounds related to thiazolyl-acetic acid has been studied to understand their molecular interactions. For example, Wu et al. (2015) analyzed the crystal structure of febuxostat–acetic acid, which includes a thiazole ring, revealing insights into molecular bonding and interactions (Wu et al., 2015).
Luminescent Properties
Grummt et al. (2007) investigated the luminescent properties of pyridylthiazoles, which are closely related to thiazolyl-acetic acid derivatives. These compounds demonstrated potential for use in metal sensing and as laser dyes due to their high fluorescence quantum yields (Grummt et al., 2007).
Mechanism of Action
- Thiazoles are found in potent biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
- Thiazoles are structurally related to thiamine (Vitamin B1), which plays a role in energy metabolism and neurotransmitter synthesis .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Properties
IUPAC Name |
2-[2-(4-methylcyclohexyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h7-9H,2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOWPGWPMTXOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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